Cas no 33993-53-2 (Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-)
33993-53-2 structure
Product Name:Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-
N.o CAS:33993-53-2
MF:C8H11NOS
MW:169.244040727615
CID:294570
PubChem ID:519772
Update Time:2025-07-11
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]-
- (S)-(+)-N,S-DIMETHYL-S-PHENYLSULFOXIMINE
- (+)-(S)-N,S-dimethyl-S-phenylsulfoximide
- (+)-(S)-N,S-dimethyl-S-phenylsulfoximine
- (+)-(S)-N,S-dimethyl-S-phenylsulphoximine
- (+)-(S)-NS-dimethyl-S-phenylsulphoximide
- (S)-(+)-N S-DIMETHYL-S-PHENYLSULFOXIMIN&
- (S)-(+)-N S-DIMETHYL-S-PHENYLSULPHOXIMINE
- (S)-(+)-N,S-dimethyl-S-phenylsulfoxyimine
- amp
- N,S-dimethyl-(S)-(+)-phenylsulfoximine
- SS-4983
- methyl[(R)-methyl(oxo)phenyl-lambda6-sulfanylidene]amine
- methyl-methylimino-oxo-phenyl-lambda6-sulfane
- F9995-0088
- S-methyl-S-phenyl-N-methylsulfoximine
- (Dimethylsulfonimidoyl)benzene
- SCHEMBL486788
- 80482-67-3
- methyl[methyl(oxo)phenyl-
- FT-0605275
- OQWUXWSLVBGOIX-UHFFFAOYSA-N
- E?-sulfanylidene]amine
- S-methyl-N-methyl-S-phenyl-sulfoximine
- SS-4973
- methyl[methyl(oxo)phenyl-lambda6-sulfanylidene]amine
- S-(-)-N,S-Dimethyl-S-phenylsulfoximine
- EN300-315089
- VU0549285-1
- 33993-53-2
- methyl(methylimino)(phenyl)-lambda6-sulfanone
- N,S-Dimethyl-S-phenylsulfoximid
- 30004-67-2
- (N,S-dimethyl-sulfonimidoyl)-benzene
- AKOS006287239
- FT-0605072
- n,s-dimethyl-s-phenylsulfoximine
-
- Inchi: 1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
- Chave InChI: OQWUXWSLVBGOIX-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=CC=1)(=NC)=O
Propriedades Computadas
- Massa Exacta: 169.05600
- Massa monoisotópica: 169.05613515g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 222
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.9
- Superfície polar topológica: 37.8Ų
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.159 g/mL at 25 °C(lit.)
- Ponto de ebulição: 110 °C0.4 mm Hg(lit.)
- Ponto de Flash: >230 °F
- Índice de Refracção: n20/D 1.565(lit.)
- PSA: 37.81000
- LogP: 2.63880
- Solubilidade: 未确定
- Sensibilidade: Moisture Sensitive
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD49579-1mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-5mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-10mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-500mg |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 500mg |
$885.00 | 2024-04-20 | |
| A2B Chem LLC | AD49579-1g |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- |
33993-53-2 | >99% | 1g |
$1328.00 | 2024-04-20 |
Methanamine,N-[(S)-methyloxidophenyl-l4-sulfanylidene]- Literatura Relacionada
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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